

Characterizing Acrylophenone: An FT-IR Spectroscopy Comparison Guide

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Compound of Interest

Compound Name: Acrylophenone

Cat. No.: B1666309

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For Researchers, Scientists, and Drug Development Professionals

Acrylophenone, a key building block in the synthesis of various biologically active compounds, including chalcones and other derivatives with potential therapeutic applications, requires precise analytical characterization. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and reliable method for confirming the molecular structure of **acrylophenone** and its analogues. This guide offers a comparative overview of FT-IR spectroscopy for the characterization of **acrylophenone**, supported by experimental data and protocols.

FT-IR Spectral Data of Acrylophenone

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In **acrylophenone**, the characteristic vibrations of the carbonyl group, the carbon-carbon double bond, and the aromatic ring give rise to a unique spectral fingerprint.

Functional Group	Vibrational Mode	**Expected Absorption Range (cm⁻¹) **	Intensity
C=O (α,β -unsaturated ketone)	Stretch	1660 - 1685	Strong
C=C (alkene)	Stretch	1610 - 1640	Medium
C=C (aromatic)	Stretch	1450 - 1600 (multiple bands)	Medium to Weak
=C-H (alkene)	Stretch	3000 - 3100	Medium
C-H (aromatic)	Stretch	3000 - 3100	Medium
C-H (aromatic)	Out-of-plane bend	690 - 900 (multiple bands)	Strong

Note: The exact peak positions can be influenced by the sample phase (e.g., liquid, solid) and the solvent used.

Comparison with Alternative Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive characterization of **acrylophenone** often involves complementary analytical techniques.

Technique	Information Provided	Advantages	Limitations
FT-IR Spectroscopy	Functional group identification	Rapid, non-destructive, cost-effective	Limited structural information, not ideal for complex mixtures
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	Detailed structural information, including connectivity of atoms	Provides unambiguous structure elucidation	Higher cost, requires larger sample amounts, longer acquisition times
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern	High sensitivity, provides molecular formula with high-resolution MS	Does not provide information on functional group connectivity
Ultraviolet-Visible (UV-Vis) Spectroscopy	Information about conjugated systems	Simple, quantitative for known compounds	Limited structural information, broad absorption bands

Experimental Protocol: FT-IR Analysis of Acrylophenone

This protocol outlines the general procedure for obtaining an FT-IR spectrum of a liquid sample like **acrylophenone** using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.

Materials:

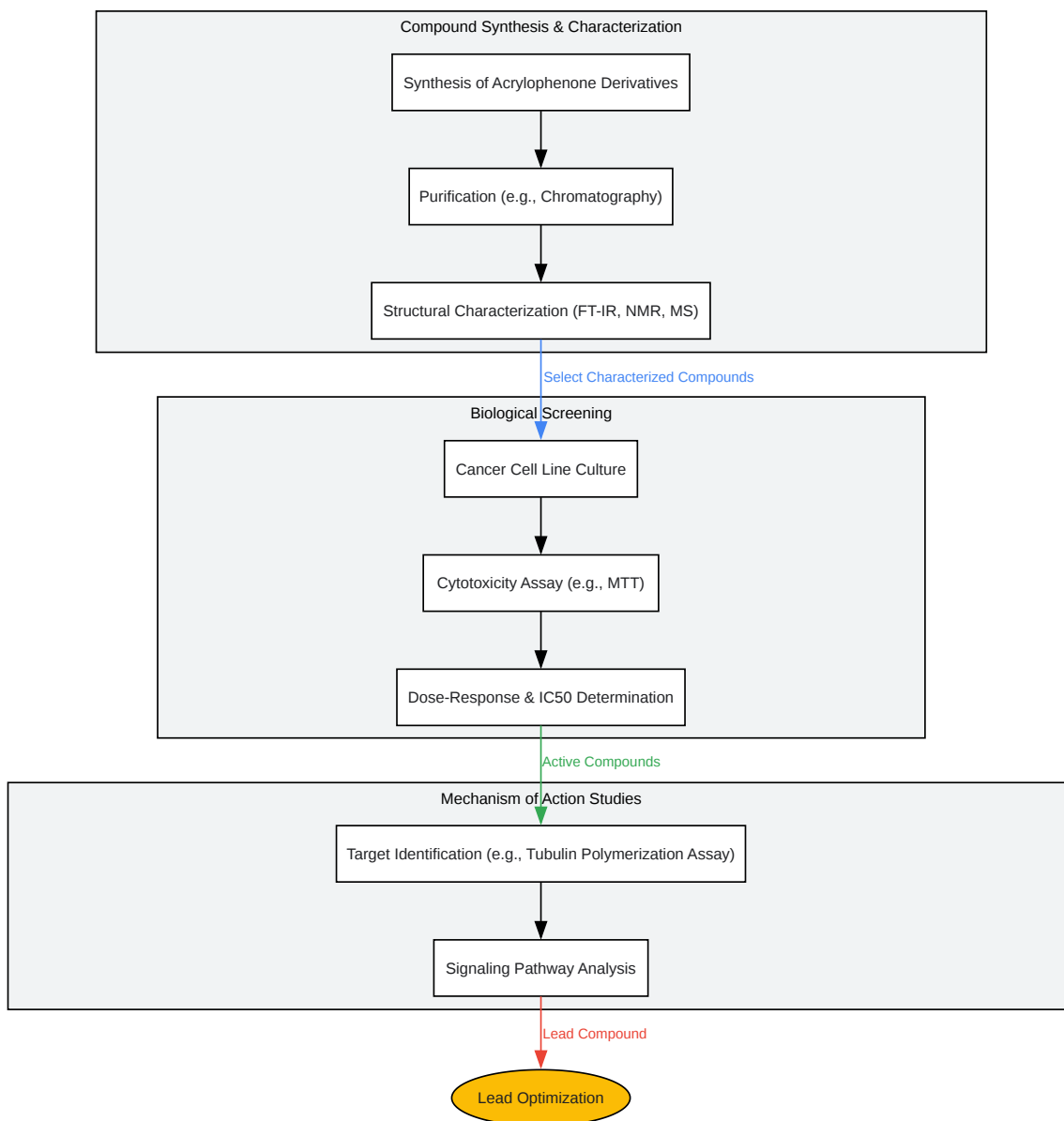
- FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
- **Acrylophenone** sample
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- **Background Spectrum:** Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
- **Sample Application:** Place a small drop of the **acrylophenone** sample directly onto the center of the ATR crystal.
- **Spectrum Acquisition:** Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Workflow for Screening Acrylophenone Derivatives for Anticancer Activity

The characterization of novel **acrylophenone** derivatives is a critical step in the drug discovery process. The following diagram illustrates a typical workflow for screening these compounds for potential anticancer activity.



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Caption: Workflow for anticancer drug screening of **acrylophenone** derivatives.

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